2,6-Diamino-3,5-diiodopyridine
Overview
Description
2,6-Diamino-3,5-diiodopyridine is a heterocyclic organic compound with the molecular formula C5H5I2N3. It has a molecular weight of 360.922240 g/mol . The IUPAC name for this compound is 3,5-diiodopyridine-2,6-diamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds. For instance, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) was synthesized using 2,6-diaminopyridine as the starting materials in two steps including nitration and N-oxidation . The yields of nitration reaction and N-oxidation reaction are 90% and 84%, respectively .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has two amino (-NH2) groups attached at the 2nd and 6th positions and two iodine atoms attached at the 3rd and 5th positions .Physical and Chemical Properties Analysis
This compound has a boiling point of 420ºC at 760mmHg and a flash point of 207.8ºC . It has a density of 2.747g/cm³ .Scientific Research Applications
Synthesis and Derivatives
Synthetic Applications : 2,6-Diamino-3,5-diiodopyridine is used in the synthesis of various compounds. For instance, the synthesis of 2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran and its recyclization to 6-amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione has been documented, illustrating its role in the formation of substituted 2-alkylthiopyridines and corresponding thieno[2,3-b]pyridines (Dyachenko, Krivokolysko, & Litvinov, 1996).
Fluorescent Properties : Studies have shown that derivatives of this compound, like 2,5-diamino-3,6-dicyanopyrazine, exhibit strong yellowish-green fluorescence in solution, indicating potential use in fluorescent dye chromophores (Shirai, Yanagisawa, Takahashi, Fukunishi, & Matsuoka, 1998).
Chemical Properties and Reactions
Complex Formation : Research has demonstrated that derivatives like 6,6′-diamino-2,2′-bipyridine form complexes with various metals, highlighting their potential in metal coordination and synthesis of new compounds (Kishii, Araki, & Shiraishi, 1984).
Reaction Studies : The compound has been used to study reactions such as the diiodination of 2,4,6-trifluoropyridine to give 2,4,6-trifluoro-3,5-diiodopyridine, showcasing its reactivity and utility in synthesizing pyridine derivatives (Chapyshev & Chernyak, 2012).
Potential Applications in Energetic Materials
- Energetic Compounds : Some studies indicate the use of polynitropyridines, derivatives of this compound, in energetic compounds. For example, 2,6-diamino-3,5-dinitropyridine (ANPy) has been researched for its potential in insensitive high-energy explosives (Xue-zhong, 2010).
Biological Applications
- Cyclin-Dependent Kinase Inhibitors : Some derivatives of this compound, such as 2,6-diamino-3-acylpyridines, have been synthesized as cyclin-dependent kinase inhibitors. These have shown potential in inhibiting cellular proliferation in various tumor cells (Lin et al., 2005).
Future Directions
While specific future directions for 2,6-Diamino-3,5-diiodopyridine were not found, similar compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) are being studied for their potential applications in the field of energetic materials . These compounds are of interest due to their low sensitivity and high energy output .
Properties
IUPAC Name |
3,5-diiodopyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDZLAJSZKYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287678 | |
Record name | 2,6-Diamino-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58372-55-7 | |
Record name | NSC52113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diamino-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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